molecular formula C11H13NO2 B182439 N-[3-(prop-2-en-1-yloxy)phenyl]acetamide CAS No. 37439-78-4

N-[3-(prop-2-en-1-yloxy)phenyl]acetamide

Cat. No. B182439
Key on ui cas rn: 37439-78-4
M. Wt: 191.23 g/mol
InChI Key: MEOYFYAOVTULPJ-UHFFFAOYSA-N
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Patent
US05811459

Procedure details

A mixture of N-(3-allyloxyphenyl)acetamide (13.2 g) prepared by a similar method to that of Example 2, Footnote c (A), from N-(3-hydroxyphenyl)acetamide, in Ph2O (100 ml) was heated at 250° C. for 10 minutes, cooled and diluted with hexane (100 ml) to give crystals. The crystals were re-crystallised from ethyl acetate. The liquors were evaporated and dissolved in 0.2M aqueous NaOH, filtered though Celite, and acidified with 1M aqueous HCl solution to give N-(4-allyl-3- hydroxyphenyl)acetamide (3.6 g) mpt. 164°-165° C.
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]([NH:11][C:12](=[O:14])[CH3:13])[CH:8]=[CH:9][CH:10]=1)C=C.[CH2:15](OC1C=C(C=CC=1)CCl)[CH:16]=[CH2:17].OC1C=C(NC(=O)C)C=CC=1>O(C1C=CC=CC=1)C1C=CC=CC=1.CCCCCC>[CH2:17]([C:10]1[CH:9]=[CH:8][C:7]([NH:11][C:12](=[O:14])[CH3:13])=[CH:6][C:5]=1[OH:4])[CH:16]=[CH2:15]

Inputs

Step One
Name
Quantity
13.2 g
Type
reactant
Smiles
C(C=C)OC=1C=C(C=CC1)NC(C)=O
Step Two
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC=1C=C(CCl)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)NC(C)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O(C1=CC=CC=C1)C1=CC=CC=C1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
to give crystals
CUSTOM
Type
CUSTOM
Details
The crystals were re-crystallised from ethyl acetate
CUSTOM
Type
CUSTOM
Details
The liquors were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 0.2M aqueous NaOH
FILTRATION
Type
FILTRATION
Details
filtered though Celite

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C=C(C=C1)NC(C)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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